The compound is cataloged under the Chemical Abstracts Service with the registry number 2721-59-7. Its IUPAC name is 3-methyl-1H-quinolin-2-one, indicating its structure as a methyl-substituted quinoline derivative. The compound's molecular formula is , and it exhibits properties typical of quinoline derivatives, which are often involved in various chemical reactions and biological interactions.
Various synthetic routes have been developed for 3-methylquinolin-2(1H)-one, highlighting its versatility in chemical synthesis. One prominent method involves the catalytic annulation of α, β-unsaturated N-arylamides. The general procedure typically includes:
Another method involves the condensation of 3-formylquinolone with various primary amines under reflux conditions, which can yield different derivatives of 3-methylquinolin-2(1H)-one .
The synthesis can be monitored using thin-layer chromatography (TLC) to track the progress and purity of the reaction. Characterization of the final product typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity.
The molecular structure of 3-methylquinolin-2(1H)-one features a fused benzene and pyridine ring system with a carbonyl group at position 2.
This structure allows for various functional group modifications that can enhance its biological activity or alter its chemical reactivity.
3-methylquinolin-2(1H)-one participates in several chemical reactions:
These reactions underscore its utility as a building block in organic synthesis.
The mechanism of action for 3-methylquinolin-2(1H)-one primarily involves its interaction with specific molecular targets. One notable target is the ATAD2 bromodomain, which is implicated in chromatin remodeling and gene expression regulation.
Research indicates that 3-methylquinolin-2(1H)-one acts as an inhibitor of ATAD2, potentially disrupting its function in cancer cell proliferation. Understanding this interaction could lead to novel therapeutic strategies against cancers associated with ATAD2 dysregulation .
3-methylquinolin-2(1H)-one typically appears as yellow crystals with a melting point ranging from approximately 337 °C to 358 °C depending on purity and specific derivations.
The compound exhibits solubility in organic solvents such as ethanol and dichloromethane but shows limited solubility in water due to its hydrophobic nature. Its reactivity profile includes susceptibility to electrophilic attack due to the electron-rich nitrogen atom in the quinoline structure.
The applications of 3-methylquinolin-2(1H)-one span several fields:
Quinolinone derivatives represent a privileged scaffold in heterocyclic chemistry, characterized by a fused bicyclic system combining benzene and pyridinone rings. The structural versatility of 3-methylquinolin-2(1H)-one arises from its tautomeric equilibrium and substituent-dependent electronic properties. NMR studies confirm that this compound predominantly adopts the 2-quinolone tautomer (over the 2-quinolinol form), as evidenced by characteristic 13C chemical shifts at δC 164.0 (C2) and 106.9 (C3), and supported by HMBC correlations from the methyl protons (δH 1.98) to C2, C3, and C4 [4]. This tautomeric preference significantly influences its reactivity, enabling participation in electrophilic substitutions at C5/C8 and nucleophilic additions at C4. The molecule's bifunctional nature – featuring both hydrogen bond donor (N-H, C4-OH) and acceptor (carbonyl) sites – facilitates metal coordination and supramolecular assembly. These properties underpin its utility as a synthetic intermediate for complex heterocycles, including pyrimidine hybrids investigated for anticancer activity [7].
3-Methylquinolin-2(1H)-one (C10H9NO; MW 175.18 g/mol) exhibits distinct solvent-dependent behavior critical to its pharmaceutical applications. It displays moderate solubility in polar aprotic solvents like DMSO but limited aqueous solubility due to its hydrophobic aromatic framework [6]. Spectroscopic characterization reveals:
Table 1: Physicochemical Profile of 3-Methylquinolin-2(1H)-one
Property | Value/Characteristic | Measurement Technique |
---|---|---|
Molecular Formula | C10H9NO | HRESITOFMS (m/z 198.0525 [M+Na]+) [4] |
Molecular Weight | 175.184 g/mol | - |
CAS Registry Number | 1873-59-2 | - |
Tautomeric Form | 2-Quinolone (predominant) | 13C NMR chemical shift comparison [4] |
XLogP3 | ~1.1 | Computational prediction |
Hydrogen Bond Donors | 2 (N1-H, C4-OH) | Spectroscopic analysis [4] |
Hydrogen Bond Acceptors | 2 (C2=O, C4-OH) | Spectroscopic analysis [4] |
First synthesized in 1921 via condensation of aniline with diethyl malonate [4], 3-methylquinolin-2(1H)-one was long considered solely a synthetic product. Its natural occurrence remained unconfirmed until 2020, when it was isolated from Burkholderia sp. 3Y-MMP – a zinc-tolerant bacterium obtained through Zn2+ enrichment culture of soil samples [4]. This discovery resolved prior ambiguities about its natural existence, initially suggested (but not conclusively proven) in Isatis tinctoria (woad) extracts. The biosynthetic pathway in Burkholderia involves head-to-head condensation of anthranilate and β-ketoacyl precursors, followed by C3-methylation – a mechanism shared with related 2-alkyl-4-quinolone signaling molecules [4]. This microbial origin highlights the compound's ecological role as a potential antioxidant counteracting host-derived reactive oxygen species, evidenced by its ability to quench 86% of hydroxyl radical-induced chemiluminescence at 10 μM [4].
The 3-methylquinolin-2(1H)-one core serves as a versatile pharmacophore in oncology and antimicrobial drug discovery. Structure-activity relationship (SAR) studies demonstrate that modifications at C4, C3, and N1 significantly modulate bioactivity:
Table 2: Bioactive Derivatives of 3-Methylquinolin-2(1H)-one
Derivative | Biological Activity | Potency | Mechanistic Insight |
---|---|---|---|
Parent compound | Antimycobacterial | IC90 6.8 μM (M. tuberculosis) [4] | Selective inhibition vs. mammalian cells (GI50 84.7 μM) |
3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methyl- (6e) | Cytotoxic (HepG2, KB) | IC50 1.33 μM [7] | Hydrogen bonding with kinase hotspot residues |
8-Bromo-4-hydroxy-3-methyl- | DNA gyrase inhibition (proposed) | Not reported [5] | Enhanced electrophilicity from bromine |
Microbial natural product | Hydroxyl radical scavenging | 86% quenching at 10 μM [4] | Counteraction of ROS-based immune responses |
Quinoline-pyrimidine hybrids exemplify rational drug design leveraging this scaffold, where molecular docking predicts interactions with kinase targets like serine/threonine-protein kinase Pim-1 [8]. ADMET profiling indicates promising drug-likeness for lead compounds, particularly those with balanced lipophilicity (XLogP3 ~1-2) and moderate molecular weights (<400 g/mol) [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7